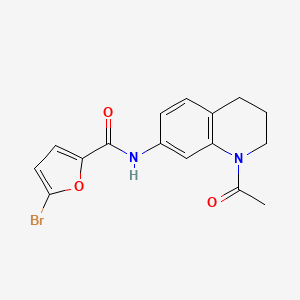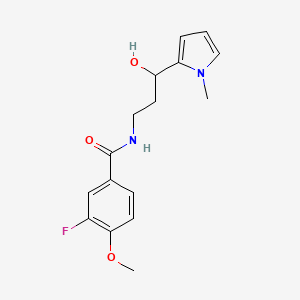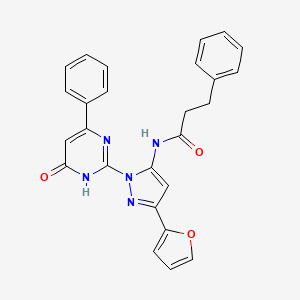
2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H18N2O2S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
The development of novel organic reactions and the exploration of reaction mechanisms are fundamental aspects of research involving 2-(methylthio)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide derivatives. For instance, research has demonstrated the unusual substituent effects in the Bischler-Napieralski reaction, leading to the production of azaazulene systems as valence isomers of isoquinoline skeletons, showcasing the compound's utility in synthesizing complex organic structures (Ishikawa et al., 2000).
Drug Design and Anti-inflammatory Activity
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for their anti-inflammatory activity and prostaglandin E2 inhibitory properties. For example, N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory effects and a reduced incidence of ulcers compared to the reference drug indomethacin, indicating their potential as safer anti-inflammatory agents (Carmen Limban et al., 2013).
Polymer Science
Research in polymer science has also benefited from compounds related to this compound. For example, the controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT polymerization has been explored, leading to polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, illustrating the compound's utility in creating specialized polymeric materials (H. Mori et al., 2005).
Antimicrobial Properties
Several studies have also focused on the synthesis and evaluation of antimicrobial properties of new benzoylthiourea derivatives, showcasing their effectiveness against various bacterial and fungal strains. These compounds have shown activity at low concentrations, indicating their potential as novel antimicrobial agents (Carmen Limban et al., 2011).
Material Science
In material science, the synthesis and characterization of new thiourea derivatives have demonstrated significant anti-pathogenic activity, highlighting their potential for developing novel anti-microbial agents with antibiofilm properties. This research suggests that such compounds could play a vital role in addressing biofilm-associated infections (Carmen Limban et al., 2011).
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-26-18-6-3-2-5-16(18)20(24)22-15-9-8-14-10-11-23(17(14)13-15)21(25)19-7-4-12-27-19/h2-9,12-13H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLIKCDSRLSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)



![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)
![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

